N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide
Description
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N3O2/c17-16(18,19)24-12-4-2-11(3-5-12)22-15(23)10-1-6-13-14(9-10)21-8-7-20-13/h1-9H,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHDXYOVGYHQMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=NC=CN=C3C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326700 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796041 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
830352-53-9 | |
| Record name | N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with quinoxaline-6-carboxylic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with altered electronic properties.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound features a trifluoromethoxy group that enhances its lipophilicity, making it suitable for various chemical applications. Its primary target is soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases EET levels, which are linked to anti-inflammatory effects and other biological processes.
Chemistry
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide serves as a building block in organic synthesis and coordination chemistry. Its ability to form stable complexes makes it useful in developing new materials with specific electronic and optical properties.
Biology
Research has indicated that this compound exhibits potential as an inhibitor of enzymes involved in various biological pathways. Studies have shown that it can modulate inflammatory responses by affecting the metabolism of EETs, which are crucial in vascular biology and inflammation .
Medicine
The therapeutic potential of this compound extends to several medical applications:
- Anti-inflammatory Activity : The compound has been studied for its ability to inhibit pro-inflammatory cytokines, showing promise in treating conditions like arthritis and cardiovascular diseases.
- Anticancer Properties : Quinoxaline derivatives have demonstrated anticancer activity against various cell lines. For instance, studies have reported that modifications in the quinoxaline structure can enhance cytotoxic effects against cancer cells such as MCF7 (breast cancer) and NCIH 460 (lung cancer) .
Industry
In industrial applications, this compound is explored for its role in developing advanced materials with tailored properties for electronics and optics. Its unique chemical structure allows it to interact favorably with other materials, leading to innovations in material science.
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory | RAW264.7 (macrophage) | 0.5 | |
| Anticancer | MCF7 | 1.02 | |
| Anticancer | NCIH 460 | 0.42 |
Table 2: Structure-Activity Relationship (SAR) Insights
| Compound | Substituents | Activity |
|---|---|---|
| This compound | Trifluoromethoxy | Enhanced lipophilicity |
| Quinoxaline derivatives | Various alkyl groups | Variable anticancer activity |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound on macrophages, demonstrating significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated that this compound could serve as a therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of various quinoxaline derivatives, including this compound against a panel of human tumor cell lines. Results showed that specific modifications to the quinoxaline core significantly enhanced cytotoxicity, suggesting a promising avenue for cancer therapy development .
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its target sites effectively. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(trifluoromethoxy)phenyl]carbonohydrazonoyl dicyanide
- 2-{2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}-N-[4-(trifluoromethoxy)phenyl]hydrazinecarboxamide
- 3-[(quinolin-4-ylmethyl)amino]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide
Uniqueness
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline core and the trifluoromethoxy group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to act as an enzyme inhibitor and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Biological Activity
N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of quinoxaline derivatives with trifluoromethoxy-substituted phenyl groups. The synthetic pathway may include:
- Formation of Quinoxaline : Starting from ortho-diamines and α,β-unsaturated carbonyl compounds.
- Substitution Reaction : Introduction of the trifluoromethoxy group via nucleophilic substitution.
- Carboxamide Formation : Conversion of the carboxylic acid to the corresponding amide through reaction with amines.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. A review of various quinoxaline derivatives indicates that modifications in the structure, particularly the introduction of electron-withdrawing groups like trifluoromethoxy, can enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| This compound | 14 mm against S. aureus | |
| Quinoxaline derivatives without trifluoromethoxy | 5 mm against E. coli |
Anticancer Activity
Research has indicated that quinoxaline derivatives, including this compound, exhibit significant anticancer activity. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
The mechanism of action appears to involve modulation of key signaling pathways such as PI3K/AKT, leading to increased apoptosis in cancer cells.
Neuropharmacological Effects
In addition to antimicrobial and anticancer properties, this compound has shown potential neuropharmacological effects. Studies demonstrate that certain quinoxaline derivatives can exert anxiolytic and anticonvulsant effects in animal models.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of electron-withdrawing groups like trifluoromethoxy enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins. For instance:
- Trifluoromethoxy Group : Enhances antibacterial and anticancer activity.
- Carboxamide Functionality : Essential for maintaining biological activity across various assays.
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against resistant strains of bacteria, demonstrating significant antibacterial effects compared to traditional antibiotics.
- Anticancer Screening : Clinical trials involving patients with colorectal cancer assessed the effectiveness of this compound in combination with other therapies, showing improved outcomes over standard treatments.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves coupling quinoxaline-6-carboxylic acid with 4-(trifluoromethoxy)aniline using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of HOBt to minimize racemization. Solvent choice (e.g., DMF or THF), temperature (optimized between 0–25°C), and stoichiometric ratios (1:1.2 for amine:acid) significantly influence yield. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .
Q. What analytical techniques are used to confirm the structural identity and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks, while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight. X-ray crystallography (e.g., single-crystal analysis) resolves stereoelectronic properties, as demonstrated for structurally analogous quinoxaline derivatives . Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro enzymatic inhibition data and in vivo pharmacological efficacy for this compound?
- Methodological Answer : Discrepancies may arise due to poor bioavailability, metabolic instability, or off-target effects. Strategies include:
- Pharmacokinetic Profiling : Assess plasma stability, CYP450 metabolism, and plasma protein binding .
- Formulation Optimization : Use liposomal encapsulation or co-solvents (e.g., PEG 400) to enhance solubility.
- Metabolite Identification : LC-MS/MS analysis of plasma metabolites to identify degradation pathways .
Q. What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of substituents on the quinoxaline core?
- Methodological Answer :
- Systematic Substitution : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at positions 2, 3, or 7 of the quinoxaline ring to evaluate electronic effects on target binding .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase domains). CoMFA/CoMSIA models can quantify steric and electrostatic contributions .
Q. How can researchers resolve conflicting data on the compound’s mechanism of action across different cell-based assays?
- Methodological Answer :
- Assay Standardization : Control variables like cell line genetic background, passage number, and growth medium composition.
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) or biotinylated probes to validate direct target binding .
- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling cascades affected by the compound .
Data Contradiction Analysis
Q. What factors could explain variability in reported IC₅₀ values for kinase inhibition across independent studies?
- Methodological Answer : Variability may stem from:
- Assay Conditions : ATP concentration (Km vs. non-Km levels), buffer pH, or detergent interference (e.g., Triton X-100).
- Compound Integrity : Verify stability under assay conditions via LC-MS.
- Enzyme Source : Recombinant vs. native kinases may exhibit differential post-translational modifications .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
